3beta-Methoxy-5-androsten-17-one

Descripción

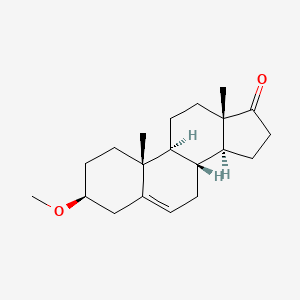

3β-Methoxy-5-androsten-17-one is a steroidal compound characterized by a methoxy group at the C3 position, a double bond at the C5-C6 position (Δ⁵), and a ketone at C15. This structure serves as a key intermediate in synthesizing bioactive derivatives, particularly anti-inflammatory agents. For example, it is used to prepare 17β-amino-3β-methoxy-5-androstene hydrochloride via a two-stage amination process involving reduction of intermediate 17-imines or oximes . Its structural flexibility allows for targeted modifications, making it a valuable scaffold in medicinal chemistry.

Propiedades

Número CAS |

10457-69-9 |

|---|---|

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(3S,8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H30O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,14-17H,5-12H2,1-3H3/t14-,15-,16-,17-,19-,20-/m0/s1 |

Clave InChI |

FLCAHAJJOOEIKL-BGZMIMFDSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC)C |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC)C |

Otros números CAS |

10457-69-9 |

Sinónimos |

3 beta-methoxy-5-androsten-17-one |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Modifications at C3 and C16

16α-Fluoro-5-Androsten-17-One

- Structural Features : Fluorine substitution at C16, Δ⁵ double bond.

- Biological Activity: Exhibits 3-fold higher anti-obesity potency than dehydroepiandrosterone (DHEA) . Shows enhanced chemopreventive activity by inhibiting carcinogen-DNA binding (e.g., DMBA binding) and reducing tumor multiplicity in rodent models .

3β-Acetoxy-Androst-5-En-17-One

Stereochemical and Saturation Variants

3β-Hydroxy-5β-Androstan-17-One

3β-Methoxy-5α-Androstan-17-One

- Structural Features : Saturated 5α configuration, methoxy at C3.

- Implications : The 5α saturation increases rigidity, which may reduce binding affinity to steroid receptors compared to Δ⁵ derivatives.

Derivatives with Functional Group Additions

17-(3-Pyridyl)-6-Oxo-5α-Androst-16-En-3β-Yl Acetate

- Structural Features : Pyridyl group at C17, ketone at C6, Δ¹⁶ double bond.

- Biological Activity : Designed to inhibit cytochrome P450 17A1 (CYP17A1), a target in prostate cancer therapy .

- Comparison : The C17 pyridyl substitution and C6 ketone introduce polar interactions absent in 3β-methoxy-5-androsten-17-one, enhancing enzyme inhibition specificity.

3β-Acetoxy-(17S)-Mesyloxy-17-Methyl-16,17-Secoandrost-5-Ene-16-Nitrile

- Structural Features : Mesyloxy and nitrile groups at C16/C17, seco-androstane backbone.

- Biological Activity : Demonstrates antitumor activity in vitro, likely due to alkylating properties of the mesyloxy group .

- Key Difference : The seco (ring-opened) structure disrupts steroid backbone integrity, altering pharmacokinetics compared to intact analogs.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.